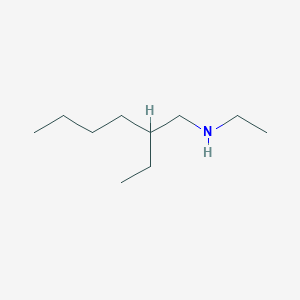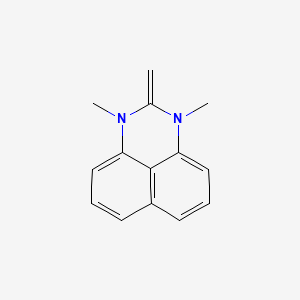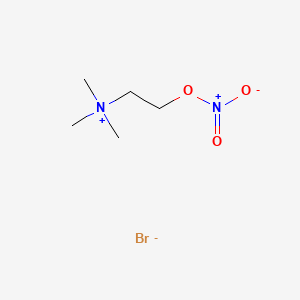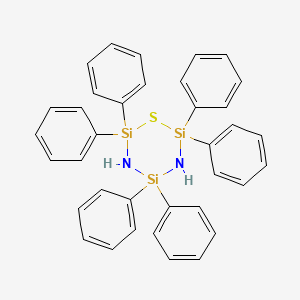
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane is a unique organosilicon compound characterized by its hexaphenyl substitution pattern
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane typically involves the reaction of hexaphenylcyclotrisilazane with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Material Science: Investigated for its potential use in the development of advanced materials, such as polymers and nanocomposites.
Biology and Medicine: Explored for its potential biological activity and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism by which 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane exerts its effects is primarily related to its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and potential applications. The pathways involved in its mechanism of action include coordination chemistry and organometallic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Hexaphenylcyclotrisiloxane: Similar in structure but contains oxygen atoms instead of sulfur.
Hexaphenylcyclotrisilazane: Contains nitrogen atoms instead of sulfur.
Hexaphenylcyclotrisilane: Lacks the heteroatoms present in the thiadiazatrisilinane structure.
Uniqueness
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane is unique due to the presence of sulfur in its structure, which imparts distinct chemical and physical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for specific applications where sulfur-containing organosilicon compounds are desired.
Propiedades
Número CAS |
63264-03-9 |
|---|---|
Fórmula molecular |
C36H32N2SSi3 |
Peso molecular |
609.0 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-thiadiazatrisilinane |
InChI |
InChI=1S/C36H32N2SSi3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37-38H |
Clave InChI |
IJVSOIZXJSZEKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]2(N[Si](S[Si](N2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)

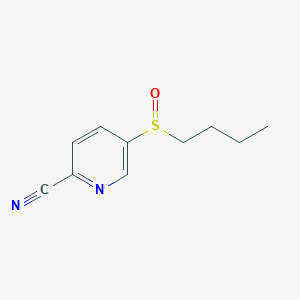
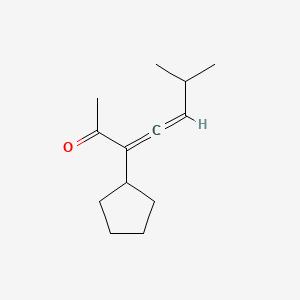
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
